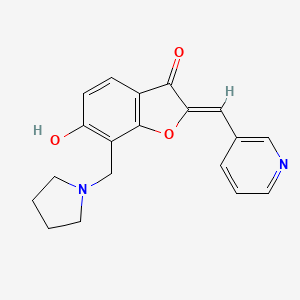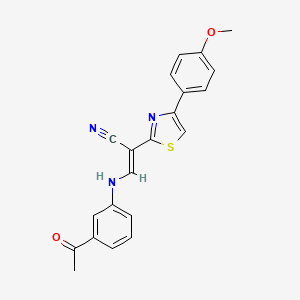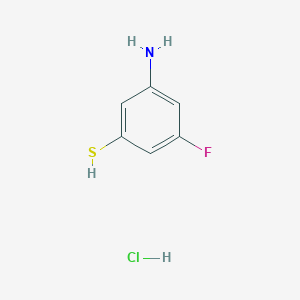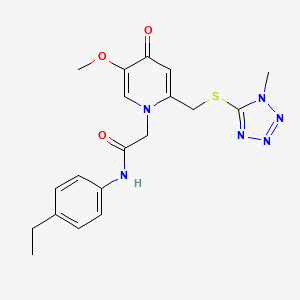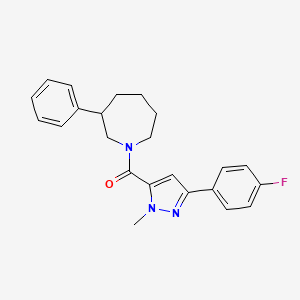
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone, also known as 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-phenylazepane:
Pharmaceutical Applications
Anticancer Agents: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that its unique structure allows it to interact effectively with cancer cell receptors, potentially leading to the development of new cancer therapies .
Anti-inflammatory Drugs: The compound’s structure suggests it could be used in the development of anti-inflammatory drugs. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
Neurological Applications
Neuroprotective Agents: Studies have shown that this compound may have neuroprotective properties, making it useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural receptors is particularly noteworthy .
Antidepressants: The compound’s interaction with neurotransmitter systems suggests it could be developed into antidepressant medications. Its potential to modulate serotonin and dopamine levels could help in managing depression and other mood disorders .
Antimicrobial Applications
Antibacterial Agents: Research indicates that this compound has antibacterial properties, making it a candidate for developing new antibiotics. Its ability to disrupt bacterial cell walls and inhibit bacterial enzymes is crucial in this regard .
Antifungal Agents: The compound has also shown potential as an antifungal agent. Its ability to inhibit fungal growth and disrupt fungal cell membranes could lead to new treatments for fungal infections .
Cardiovascular Applications
Antihypertensive Drugs: The compound’s ability to modulate blood pressure through its interaction with vascular receptors suggests it could be used in developing antihypertensive drugs. This could be particularly beneficial for patients with chronic hypertension .
Antiarrhythmic Agents: Its potential to stabilize heart rhythms by interacting with cardiac ion channels makes it a candidate for antiarrhythmic drug development. This could help in managing arrhythmias and other heart rhythm disorders .
Metabolic Applications
Antidiabetic Agents: The compound’s ability to influence glucose metabolism and insulin sensitivity suggests it could be developed into antidiabetic medications. This could be particularly useful for managing type 2 diabetes .
Lipid-lowering Agents: Research indicates that this compound may help in lowering lipid levels in the blood, making it a candidate for developing treatments for hyperlipidemia and related metabolic disorders .
Dermatological Applications
Anti-acne Treatments: The compound’s antibacterial and anti-inflammatory properties suggest it could be used in developing treatments for acne. Its ability to reduce inflammation and bacterial growth on the skin is particularly beneficial .
Psoriasis Treatments: Its potential to modulate immune responses and reduce skin cell proliferation makes it a candidate for developing treatments for psoriasis and other skin disorders .
Respiratory Applications
Asthma Treatments: The compound’s anti-inflammatory properties suggest it could be used in developing treatments for asthma. Its ability to reduce airway inflammation and improve breathing is crucial in this regard .
Chronic Obstructive Pulmonary Disease (COPD) Treatments: Its potential to modulate inflammatory pathways and improve lung function makes it a candidate for developing treatments for COPD .
Gastrointestinal Applications
Anti-ulcer Agents: The compound’s ability to reduce gastric acid secretion and protect the stomach lining suggests it could be used in developing treatments for ulcers. This could be particularly beneficial for patients with peptic ulcer disease .
Irritable Bowel Syndrome (IBS) Treatments: Its potential to modulate gut motility and reduce inflammation makes it a candidate for developing treatments for IBS and other gastrointestinal disorders .
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-10-12-20(24)13-11-18)23(28)27-14-6-5-9-19(16-27)17-7-3-2-4-8-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUAOUUFKBANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

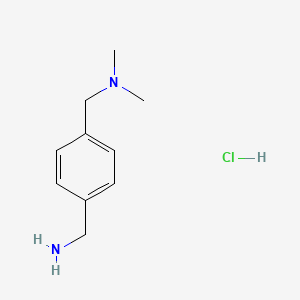
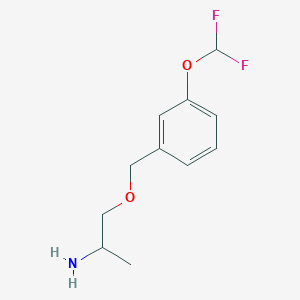


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
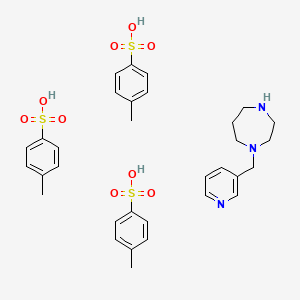
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)
